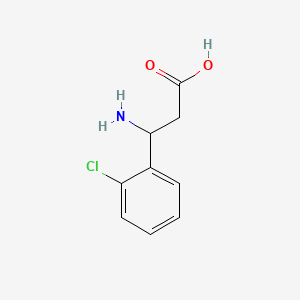

3-Amino-3-(2-chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45727. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXFYRJVRISCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286425 | |

| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-20-8 | |

| Record name | β-Amino-2-chlorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068208208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68208-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(2-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 3-Amino-3-(2-chlorophenyl)propanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propanoic acid is a non-proteinogenic β-amino acid that serves as a valuable building block in medicinal chemistry. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key component in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows relevant to its application in drug development.

Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | - | PubChem[1] |

| Molecular Weight | 199.63 g/mol | Computed | PubChem[1][2] |

| Melting Point | 223 °C (decomposes) | Experimental ((R)-enantiomer) | Chem-Impex[3] |

| XLogP3 | -1.3 | Computed | PubChem[1][2] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[2] |

| Rotatable Bond Count | 3 | Computed | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | Computed | PubChem[2] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

Mass Spectrometry: Mass spectral data is available, providing information on the fragmentation pattern of the molecule, which aids in its identification.[1]

-

Infrared (IR) Spectroscopy: An infrared spectrum is available, showing characteristic absorption bands for the functional groups present in the molecule.[1]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are provided below. These are generalized methods for amino acids and can be adapted for the specific compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) corresponding to the carboxylic acid and amino groups.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups. The pH is recorded after each incremental addition of the acid.

-

Basic Titration: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until the pH is high (e.g., >12).

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve. The first pKa corresponds to the carboxylic acid group, and the second pKa corresponds to the amino group.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa by potentiometric titration.

Logical Relationship: Role in Drug Discovery

Caption: Role as a building block in the drug discovery process.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

References

An In-depth Technical Guide to 3-Amino-3-(2-chlorophenyl)propanoic acid

This technical guide provides a comprehensive overview of 3-Amino-3-(2-chlorophenyl)propanoic acid, a key building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Properties

This compound, also known as 3-(2-chlorophenyl)-β-alanine, is a non-proteinogenic β-amino acid. Its structure, featuring a chlorophenyl group, makes it a valuable intermediate for creating complex bioactive molecules. The compound exists as a racemic mixture and as individual enantiomers, each with distinct properties and potential applications.

Chemical Identifiers

The following table summarizes the key identifiers for this compound and its common forms.

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| IUPAC Name | This compound[1] | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[2] | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid |

| CAS Number | 68208-20-8[1] | 740794-79-0[2] | 763922-37-8[3] |

| PubChem CID | 239929[1] | 737973[2] | 5488102 |

| Molecular Formula | C₉H₁₀ClNO₂[1] | C₉H₁₀ClNO₂[2] | C₉H₁₀ClNO₂[3] |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl[1] | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl[2] | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl |

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for handling, formulation, and experimental design.

| Property | Value | Source |

| Molecular Weight | 199.63 g/mol | [1][2] |

| Appearance | White powder | Chem-Impex |

| Melting Point | 223 °C (decomposes) | Sigma-Aldrich |

| XLogP3 | -1.3 | [1][2] |

Synthesis of this compound

The synthesis of racemic 3-amino-3-arylpropanoic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia. The following protocol is a standard procedure adapted for the synthesis of the target compound from 2-chlorobenzaldehyde.[4]

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

2-chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

A suspension of 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.3 eq) in ethanol (approx. 1.7 mL per mmol of aldehyde) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 8 hours.

-

During the reaction, a white precipitate of the product will form.

-

After the reflux period, the mixture is cooled to room temperature and then further cooled in an ice bath.

-

The white precipitate is collected by vacuum filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted starting materials and by-products.

-

The product is dried under reduced pressure to yield racemic this compound as a colorless solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of racemic this compound.

Caption: Workflow for the one-pot synthesis of the target compound.

Applications in Research and Drug Development

This compound and its enantiomers are valuable building blocks in medicinal chemistry, primarily due to their utility in synthesizing novel therapeutic agents.

Role in Pharmaceutical Development

This compound serves as a crucial precursor for molecules targeting neurological disorders.[5][6] The presence of the chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug substance by enhancing binding interactions with biological targets.[5] Its applications extend to the synthesis of peptide-based drugs and other complex organic molecules.[6]

Neurotransmitter Research

The structural similarity of this β-amino acid to endogenous neurotransmitters makes it a compound of interest for studying neurotransmitter pathways.[5][6] While specific data on the 2-chloro isomer is limited, related analogs have been investigated for their activity at GABA receptors. For instance, the corresponding 4-chloro analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been shown to be a weak, specific antagonist of the GABA-B receptor with a pA₂ value of 3.5.[7] This suggests that compounds derived from this scaffold may modulate GABAergic neurotransmission, a critical pathway in the central nervous system.

Logical Pathway for Investigating Biological Activity

The potential interaction with GABA-B receptors provides a clear path for further investigation. A typical research workflow to characterize the biological activity of this compound and its derivatives is outlined below.

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its demonstrated utility as a building block for compounds with potential activity in the central nervous system makes it a molecule of significant interest to the drug development community. While detailed biological characterization of this specific isomer is not widely published, the activity of its analogs provides a strong rationale for its inclusion in screening libraries and as a scaffold for the development of novel therapeutics, particularly in the area of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and unlock its therapeutic potential.

References

- 1. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. connectsci.au [connectsci.au]

Biological Activity of 3-Amino-3-(2-chlorophenyl)propanoic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(2-chlorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest within the pharmaceutical and neuroscience research communities. Its structural resemblance to the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), positions it as a GABA analogue with potential modulatory effects on GABAergic neurotransmission. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enantiomeric forms, its interactions with the GABAergic system, and its potential therapeutic applications. While detailed quantitative data for the ortho-chloro isomer remains limited in publicly accessible literature, this paper synthesizes the available information to guide further research and development.

Chemical Structure and Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. The presence and position of the chlorine atom on the phenyl ring are critical determinants of its biological activity.

Chemical Structure:

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily associated with its role as a GABA analogue. Such compounds are known to interact with components of the GABAergic system, including GABA receptors (GABAA and GABAB) and GABA transporters (GATs). These interactions can lead to the modulation of inhibitory neurotransmission, a fundamental process in the CNS. Consequently, this compound and its derivatives are investigated for their potential in treating neurological and psychiatric disorders such as epilepsy, anxiety, and spasticity.[1][2]

Interaction with GABAB Receptors

Direct pharmacological data for this compound is scarce. However, a study on its positional isomer, 3-amino-3-(4-chlorophenyl)propanoic acid, provides valuable insights. This research demonstrated that the compound acts as a weak but specific antagonist at GABAB receptors.[3][4]

Table 1: GABAB Receptor Antagonist Activity of 3-Amino-3-(4-chlorophenyl)propanoic Acid [3][4]

| Compound | pA2 Value |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | 3.5 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

This finding suggests that the 2-chloro isomer may also interact with GABAB receptors, although its specific activity (agonist or antagonist) and potency remain to be experimentally determined. The differing electronic and steric effects of the ortho-chloro substitution compared to the para-chloro substitution could significantly influence its binding affinity and functional activity.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, standard assays for evaluating GABA receptor activity can be employed.

Radioligand Binding Assay for GABAB Receptors

This protocol is a generalized method for determining the binding affinity of a compound to GABAB receptors.

Objective: To quantify the binding affinity (Ki) of this compound for the GABAB receptor.

Materials:

-

Rat brain cortical membranes (source of GABAB receptors)

-

[3H]-CGP54626 (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound (this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-CGP54626, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for a GABAB Receptor Radioligand Binding Assay.

Signaling Pathways

The activation of GABAB receptors initiates a G-protein-mediated signaling cascade. As G-protein coupled receptors (GPCRs), they influence intracellular second messenger systems and ion channel activity.

Presumed GABAB Receptor Signaling

Based on the established mechanism of GABAB receptor activation, should this compound act as an agonist, it would be expected to trigger the following pathway. If it acts as an antagonist, it would block these effects.

Signaling Pathway Diagram:

Caption: Presumed GABAB Receptor Signaling Pathway.

Conclusion and Future Directions

This compound is a compound of interest for its potential to modulate the GABAergic system. While its primary use to date has been as a synthetic intermediate, the biological activity of its positional isomer suggests a potential interaction with GABAB receptors. The lack of specific quantitative data for the 2-chloro isomer represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50, IC50) of the (R)- and (S)-enantiomers of this compound at GABAA and GABAB receptors, as well as GABA transporters.

-

In Vivo Studies: Evaluating the effects of the individual enantiomers in animal models of CNS disorders to elucidate their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of halogenated and substituted phenylpropanoic acid derivatives to understand the structural requirements for potent and selective GABAergic activity.

A thorough investigation into these areas will be crucial to fully understand the biological activity of this compound and to unlock its potential for the development of novel therapeutics for neurological disorders.

References

An In-depth Technical Guide to the Enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 3-Amino-3-(2-chlorophenyl)propanoic acid, compounds of significant interest in pharmaceutical research, particularly in the development of therapeutics targeting the central nervous system. Due to the limited direct comparative data on the 2-chloro isomers, this guide draws heavily on the well-documented pharmacological and pharmacokinetic differences of the closely related and clinically significant analogue, Baclofen ((±)-4-amino-3-(4-chlorophenyl)butanoic acid). The data strongly suggest that, similar to Baclofen, the (R)-enantiomer of this compound is the pharmacologically active form, primarily acting as a GABAB receptor agonist, while the (S)-enantiomer is likely less active and may exhibit a different metabolic profile. This guide details the probable synthesis, chiral separation, and biological activities of these enantiomers, providing researchers with a foundational understanding for future investigation.

Introduction

Chirality plays a pivotal role in drug development, as enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological properties. This compound is a chiral molecule and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its potential to modulate GABAergic neurotransmission makes it a valuable target for the development of drugs for neurological disorders. This guide focuses on the distinct characteristics of its (R)- and (S)-enantiomers, leveraging the extensive research on the analogous compound, Baclofen, to infer their likely properties.

Physicochemical Properties

The basic physicochemical properties of the racemic this compound and its individual enantiomers are summarized below.

| Property | (R)-3-Amino-3-(2-chlorophenyl)propanoic acid | (S)-3-Amino-3-(2-chlorophenyl)propanoic acid | Racemic this compound |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol | 199.63 g/mol | 199.63 g/mol |

| CAS Number | 740794-79-0[1] | Not available | 68208-20-8[2] |

| IUPAC Name | (3R)-3-amino-3-(2-chlorophenyl)propanoic acid[1] | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid | This compound[2] |

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid can be approached through two main strategies: asymmetric synthesis or resolution of a racemic mixture.

Synthesis of Racemic this compound

A common method for the synthesis of β-amino acids is the Rodionov reaction.

Experimental Protocol: Rodionov Reaction

-

Reaction Setup: A mixture of 2-chlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours.

-

Precipitation and Filtration: Upon cooling, the crude β-amino acid often precipitates out of the solution. The solid is collected by vacuum filtration and washed with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

This protocol is a general representation based on the synthesis of similar compounds and may require optimization for this specific substrate.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. Chiral HPLC is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for the resolution of amino acid enantiomers[3][4].

-

Mobile Phase: The choice of mobile phase depends on the column and the analyte. For polysaccharide-based columns, a normal-phase mobile phase such as hexane/isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. For macrocyclic glycopeptide columns, polar organic or reversed-phase conditions can be employed. A typical mobile phase could be a mixture of methanol, acetonitrile, and an aqueous buffer[3].

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is a common method.

-

Optimization: The separation will likely require optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

Caption: Workflow for obtaining enantiomerically pure isomers.

Biological Activity: Insights from Baclofen

GABAB Receptor Binding and Activity

Baclofen exerts its therapeutic effects as a selective agonist at the GABAB receptor. Crucially, this activity is stereospecific.

-

(R)-Baclofen is the pharmacologically active enantiomer. It is a potent agonist at the GABAB receptor.

-

(S)-Baclofen is significantly less active, with some studies suggesting it is virtually inactive at the GABAB receptor. The IC₅₀ of (R)-baclofen is reported to be 130 times lower than that of (S)-baclofen[5].

Table 1: Comparative GABAB Receptor Activity of Baclofen Enantiomers (Illustrative)

| Enantiomer | GABAB Receptor Activity | Relative Potency |

| (R)-Baclofen | Agonist | High |

| (S)-Baclofen | Very Weak Agonist / Inactive | Low |

It is highly probable that (R)-3-Amino-3-(2-chlorophenyl)propanoic acid is also a potent GABAB receptor agonist, while the (S)-isomer is likely to be substantially less active.

Experimental Protocol: GABAB Receptor Binding Assay

A radioligand binding assay can be used to determine the affinity of the enantiomers for the GABAB receptor.

-

Membrane Preparation: Rat brain membranes are prepared by homogenization and repeated centrifugation to isolate the membrane fraction containing the GABAB receptors. The membranes are washed to remove endogenous GABA.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled GABAB receptor ligand (e.g., --INVALID-LINK---Baclofen or [³H]CGP54626) and varying concentrations of the test compounds ((R)- and (S)-3-Amino-3-(2-chlorophenyl)propanoic acid).

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC₅₀ value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated.

Caption: Workflow for a GABA-B receptor binding assay.

Pharmacokinetics: A Stereoselective Profile

The pharmacokinetic properties of the enantiomers of this compound are also likely to differ, as evidenced by studies on Baclofen.

Metabolism

There is a notable stereoselective metabolism of Baclofen. The (S)-enantiomer is metabolized to a greater extent than the (R)-enantiomer, primarily through deamination to form 3-(4-chlorophenyl)-4-hydroxybutyric acid[5]. No significant metabolism of (R)-Baclofen has been observed[5][6][7]. This suggests that (S)-3-Amino-3-(2-chlorophenyl)propanoic acid may also be more susceptible to metabolic degradation than its (R)-counterpart.

Table 2: Comparative Pharmacokinetics of Baclofen Enantiomers

| Parameter | (R)-Baclofen | (S)-Baclofen |

| Primary Route of Elimination | Renal (unchanged) | Renal (unchanged) and Metabolism |

| Metabolism | Minimal | Undergoes deamination |

| Plasma Half-life | Similar to (S)-isomer | Similar to (R)-isomer |

Signaling Pathway

As a GABAB receptor agonist, the primary signaling pathway affected by the active (R)-enantiomer involves the modulation of adenylyl cyclase and ion channels.

Caption: Postulated signaling pathway for the active (R)-isomer.

Conclusion

While direct comparative studies on the enantiomers of this compound are lacking, the extensive data on its close analogue, Baclofen, provide a robust framework for predicting their properties. It is highly probable that the (R)-enantiomer is the pharmacologically active form, acting as a potent GABAB receptor agonist, while the (S)-enantiomer is likely to be significantly less active and may undergo more extensive metabolism. This guide provides essential foundational knowledge, including plausible experimental protocols and expected outcomes, to aid researchers in the further investigation and development of these promising chiral compounds for therapeutic applications. Future studies should focus on the direct experimental validation of these inferred properties.

References

- 1. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Examining the role of precision medicine with oral baclofen in pediatric patients with cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder [frontiersin.org]

- 7. Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-3-(2-chlorophenyl)propanoic Acid: An In-depth Technical Guide on its Potential as a GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its receptors and transporters are key targets for a wide range of therapeutics aimed at treating neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. GABA analogues, synthetic compounds that mimic the structure and/or function of GABA, represent a significant area of research in the development of novel CNS-active drugs.

This technical guide focuses on 3-Amino-3-(2-chlorophenyl)propanoic acid, a chiral amino acid derivative with structural similarity to GABA. While direct pharmacological data for this specific positional isomer is limited in publicly available literature, its close analogue, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak but specific antagonist of the GABA-B receptor.[1][2][3] This suggests that this compound holds potential as a modulator of the GABAergic system, warranting further investigation.

This document provides a comprehensive overview of the available information on related compounds, detailed experimental protocols for its characterization, and a summary of its potential as a GABA analogue for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.63 g/mol | [4] |

| CAS Number | 68208-20-8 | [4] |

| SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl | [4] |

| InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | [4] |

Synthesis

The synthesis of this compound can be achieved through various methods. A common approach for the synthesis of related racemic β-amino acids involves the reaction of an aldehyde with malonic acid and an ammonium source.[5]

General Synthetic Scheme (adapted for the 2-chloro isomer):

Caption: General synthetic route for racemic 3-amino-3-arylpropanoic acids.

Pharmacological Data (of the 4-chloro positional isomer)

| Compound | Receptor Target | Assay | Activity | pA₂ | Reference |

| 3-Amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Functional Assay | Weak Antagonist | 3.5 | [1][2][3] |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A lower pA₂ value indicates weaker antagonist potency.

Postulated Mechanism of Action and Signaling Pathway

Based on the data from its 4-chloro isomer, this compound is hypothesized to act as an antagonist at GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[6]

GABA-B Receptor Signaling Pathway (Antagonism):

References

- 1. connectsci.au [connectsci.au]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Amino-3-(2-chlorophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 3-Amino-3-(2-chlorophenyl)propanoic acid. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and fragmentation pattern of the title compound.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 199.63 g/mol | PubChem[1] |

| MS/MS Data ([M+H]⁺) | ||

| Precursor m/z | 200.0473 | PubChem[1] |

| Top Peak m/z | 182.9 | PubChem[1] |

| 2nd Highest m/z | 140.0 | PubChem[1] |

| 3rd Highest m/z | 141.0 | PubChem[1] |

| MS/MS Data ([M-H]⁻) | ||

| Precursor m/z | 198.0327 | PubChem[1] |

| Top Peak m/z | 137.0 | PubChem[1] |

| 2nd Highest m/z | 154.1 | PubChem[1] |

Table 2: Predicted ¹H NMR Spectral Data

Note: The following ¹H NMR data is predicted based on the analysis of structurally similar compounds and known chemical shift principles. The solvent is assumed to be DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.60 | Multiplet | 4H | Aromatic protons |

| ~4.50 | Triplet | 1H | CH-NH₂ |

| ~2.80 | Doublet of Doublets | 2H | CH₂-COOH |

| Broad Signal | Singlet | 3H | NH₂ and COOH |

Table 3: Predicted ¹³C NMR Spectral Data

Note: The following ¹³C NMR data is predicted based on the analysis of structurally similar compounds found in supporting information from a Wiley-VCH publication.[2] The solvent is assumed to be DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Carboxylic acid) |

| ~138 | C-Cl (Aromatic) |

| ~132 | C-CH (Aromatic) |

| ~129 | CH (Aromatic) |

| ~128 | CH (Aromatic) |

| ~127 | CH (Aromatic) |

| ~126 | CH (Aromatic) |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Table 4: Infrared (IR) Spectroscopy Data

The following table outlines the characteristic IR absorption bands for the functional groups present in this compound. The data is based on typical IR frequencies and data from related compounds.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | N-H stretch (amine) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| 1600, 1475 | Medium | C=C stretch (aromatic) |

| ~1100 | Medium | C-N stretch |

| ~750 | Strong | C-Cl stretch (aromatic) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Data Acquisition :

-

¹H NMR : Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range (typically 0-15 ppm).

-

¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is set to cover the range of 0-200 ppm.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR spectra are obtained using a Fourier Transform Infrared spectrometer.

-

Sample Preparation : The spectrum can be acquired using the Potassium Bromide (KBr) pellet technique.[1] A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Analysis : The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra , including tandem MS (MS/MS), are acquired using an ion trap mass spectrometer or a similar instrument capable of fragmentation.[1]

-

Sample Introduction : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and introduced into the mass spectrometer via electrospray ionization (ESI).

-

Data Acquisition :

-

Full Scan MS : A full scan is performed to determine the mass-to-charge ratio (m/z) of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

-

MS/MS : The molecular ion of interest is isolated in the ion trap and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

-

Data Analysis : The m/z values of the parent ion and major fragment ions are analyzed to confirm the molecular weight and structural features of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining the spectroscopic data for this compound.

Caption: General workflow for the spectroscopic characterization of the target compound.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: How different spectroscopic techniques contribute to structural elucidation.

References

An In-depth Technical Guide on the Core Solubility and Stability of 3-Amino-3-(2-chlorophenyl)propanoic acid

A Note to the Reader: The following guide addresses the solubility and stability of 3-Amino-3-(2-chlorophenyl)propanoic acid. It is important to note that publicly available scientific literature on the detailed physicochemical properties of this specific isomer is limited. Much of the available data comes from chemical suppliers and computational models. In contrast, its structural isomer, 3-Amino-3-(4-chlorophenyl)propanoic acid, commonly known as Baclofen, is a well-researched pharmaceutical compound with extensive documentation. Should a comprehensive analysis of the 4-chloro isomer be of interest, a wealth of data can be provided.

This document synthesizes the currently available information on this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of propanoic acid and an isomer of the muscle relaxant Baclofen.[1] Its core physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 199.63 g/mol | [1][2] |

| CAS Number | 68208-20-8 | [1][3][4] |

| Appearance | White to off-white solid/powder | [2][3][5] |

| Melting Point | 223 - 245 °C (with decomposition) | [3][5] |

| XLogP3 | 1.51 | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

Solubility Profile

Qualitative and Semi-Quantitative Solubility Data:

| Solvent | Solubility | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Ultrasonic and adjust pH to 10 with 1 M HCl | [2] |

| Water (H₂O) | 22.22 mg/mL | Ultrasonic and adjust pH to 3 with HCl | [2] |

It is noted that the aqueous solubility is achieved under acidic conditions, which suggests that the compound's solubility is pH-dependent. As an amino acid derivative, it possesses both an acidic carboxylic acid group and a basic amino group, making it zwitterionic at its isoelectric point and more soluble at pH values away from this point.

Stability Profile

Detailed stability studies, including degradation kinetics and identification of degradation products under various stress conditions (e.g., heat, light, humidity, oxidation), for this compound have not been extensively published.

Storage and Handling Recommendations: Chemical suppliers generally recommend storing the compound as a powder at low temperatures to ensure long-term stability. One supplier notes that solutions of the compound are unstable and should be prepared fresh.[2][6]

| Form | Storage Condition | Recommended Duration | Source(s) |

| Powder | -20°C | 3 years | [2] |

| Powder | 4°C | 2 years | [2] |

| In Solvent | -80°C | 6 months | [2] |

| In Solvent | -20°C | 1 month | [2] |

The instability of solutions could suggest susceptibility to hydrolysis, oxidation, or other degradation pathways in a solvated state. Without specific studies, the degradation pathways remain uncharacterized.

Experimental Protocols

Due to the lack of published research focusing on the solubility and stability of this specific compound, detailed experimental protocols are not available. However, standard methodologies for determining these properties can be proposed.

Proposed Experimental Workflow for Solubility and Stability Assessment:

Below is a generalized workflow diagram for a comprehensive assessment of the solubility and stability of a new chemical entity like this compound.

Caption: Generalized workflow for solubility and stability testing.

Methodology for Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffers of varying pH, organic solvents).

-

The resulting suspension is agitated in a constant temperature environment for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Methodology for Stability Assessment (Forced Degradation):

-

Solutions of the compound are prepared in various media to simulate stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Stored at elevated temperatures (e.g., 60-80°C)

-

Photolytic: Exposed to UV and visible light (ICH Q1B guidelines)

-

-

Samples are collected at various time points.

-

The samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

The percentage of degradation is calculated, and major degradation products are characterized using techniques like mass spectrometry (MS).

Potential Degradation and Signaling Pathways

As an amino acid derivative, the degradation of this compound could theoretically follow pathways common to other amino acids. However, without experimental data, any proposed pathway is speculative.

Hypothetical Degradation Pathway:

Caption: Hypothetical degradation pathways for the compound.

Conclusion

The available data on the solubility and stability of this compound is currently sparse and primarily sourced from commercial suppliers rather than comprehensive scientific studies. The compound is a solid at room temperature with a high melting point. Limited data suggests its solubility is pH-dependent, a characteristic typical of amino acid derivatives. While general storage guidelines indicate good stability as a solid, its solutions are reported to be unstable.

For drug development professionals, this lack of data necessitates a thorough in-house characterization of the compound's physicochemical properties. The experimental workflows and methodologies outlined in this guide provide a framework for such an investigation. Further research is required to establish a detailed profile, including degradation pathways and kinetics, which is crucial for any formulation development or medicinal chemistry application.

References

An In-depth Technical Guide to 3-Amino-3-(2-chlorophenyl)propanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-chlorophenyl)propanoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development, particularly in the realm of neuroscience. The presence of the 2-chlorophenyl group imparts specific steric and electronic properties that can influence the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to these compounds, with a focus on their role as modulators of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the central nervous system.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 68208-20-8 | [1] |

| Appearance | White powder | [2] |

| Melting Point | 223 °C (decomposes) | [2] |

| Primary Application | Building block for pharmaceuticals, particularly for neurological disorders. | [2] |

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, 3-amino-3-(aryl)propanoic acid, can be achieved through a one-pot reaction involving an arylaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, heated under reflux. While a specific protocol for the 2-chloro derivative is not detailed in the provided search results, a general procedure for a related 4-chloro analog is available and can be adapted.

General Synthetic Workflow for 3-Amino-3-(aryl)propanoic Acids

Caption: General one-pot synthesis of 3-amino-3-arylpropanoic acids.

Synthesis of N-Substituted Derivatives:

Further derivatization at the amino group can be achieved through various methods. For instance, N-benzylamides can be formed by the alkylation of the amino group with an appropriate bromo-ester, followed by hydrolysis. A relevant example is the synthesis of N-[(2-chlorophenyl)methyl] derivatives of butanamide, which involves the reaction of an amine with a suitable amide in the presence of potassium iodide.[3]

Synthesis of Thiazole-Containing Derivatives:

A Hantzsch-type synthesis can be employed to introduce a thiazole moiety. This involves the reaction of an N-thiocarbamoyl-β-alanine derivative with a halo-carbonyl compound. For example, 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid can be synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde in refluxing water.[4]

Pharmacological Activity and Structure-Activity Relationships

Derivatives of 3-amino-3-phenylpropanoic acid have shown activity as modulators of GABA receptors and transporters.

GABA Receptor Modulation:

Analogs of 3-amino-3-phenylpropanoic acid have been investigated as GABA receptor antagonists. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid was found to be a weak but specific antagonist at the GABA-B receptor, with a pA₂ value of 3.5.[5][6] This suggests that the 2-chloro isomer and its derivatives may also interact with GABA receptors, and further investigation is warranted to determine their agonist or antagonist profile and potency.

GABA Transporter Inhibition:

Functionalized amino acids with a 2-chlorophenyl group have been synthesized and evaluated as inhibitors of GABA transporters (GATs). These transporters play a crucial role in regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. Inhibition of GATs can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy and neuropathic pain.[3]

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies for a series of this compound derivatives are not extensively available in the provided results, general trends from related compounds can be inferred:

-

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical for activity. The difference in activity between 4-chloro and other substituted analogs suggests that electronic and steric factors play a significant role.

-

Modifications at the Amino Group: N-substitution can significantly impact the pharmacological profile, including potency and selectivity for different biological targets.

-

Modifications at the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn affects its biological activity and pharmacokinetic profile.

Experimental Protocols

GABA-A Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compounds (this compound derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Wash the membranes multiple times to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Rat brain membranes and [³H]Muscimol.

-

Non-specific Binding: Rat brain membranes, [³H]Muscimol, and a high concentration of unlabeled GABA.

-

Test Compound: Rat brain membranes, [³H]Muscimol, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

GABA-A Receptor Binding Assay Workflow

Caption: Workflow for a GABA-A receptor radioligand binding assay.

Intracellular Calcium Mobilization Assay

This assay is used to determine if a compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

-

Cells expressing the target GPCR (e.g., HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compounds

-

Known agonist for the target receptor

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture: Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 30-60 minutes.

-

Washing: Wash the cells again with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the test compound (to test for agonist activity) or a known agonist (to test for antagonist activity, where the test compound is added before the agonist).

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the response to a known agonist).

Gq-Mediated Calcium Signaling Pathway

Caption: Simplified signaling pathway of Gq-coupled receptor activation.

Conclusion

This compound and its analogs are a promising class of compounds for the development of novel therapeutics targeting the central nervous system. Their synthesis is accessible through established chemical methodologies, and they have demonstrated potential as modulators of the GABAergic system. The experimental protocols provided in this guide offer a starting point for researchers to further explore the pharmacological properties of these compounds. Future research should focus on the systematic synthesis of a library of derivatives to establish a clear structure-activity relationship, which will be crucial for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

The "2-Chloro" Moiety: A Strategic Tool in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chess game of drug design, even the smallest molecular modification can dramatically alter a compound's interaction with its biological target. The substitution of a hydrogen atom with a chlorine atom, particularly at the 2-position of various heterocyclic scaffolds, is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the 2-chloro substitution on biological activity, providing a comprehensive overview of its impact across different therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The strategic placement of a chlorine atom can influence a molecule's electronic distribution, lipophilicity, and conformation, thereby affecting its binding affinity to target proteins and its metabolic stability. This guide will explore these effects through specific case studies, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and antimicrobial agents.

The Impact of 2-Chloro Substitution on Kinase Inhibition: The Case of Dasatinib

The development of the potent pan-Src family kinase inhibitor, Dasatinib, serves as a prime example of the strategic use of a 2-chloro-substituted moiety to achieve high potency. Dasatinib features a key N-(2-chloro-6-methylphenyl) group that plays a crucial role in its binding to the kinase domain.

Quantitative Data: Structure-Activity Relationship (SAR) of Dasatinib Analogs

The following table summarizes the structure-activity relationship of Dasatinib and its analogs, highlighting the importance of the 2-chloro-6-methylphenyl group for potent inhibitory activity against Src kinase.

| Compound | R Group | Src IC50 (nM) |

| Dasatinib | 2-Chloro-6-methylphenyl | < 1 |

| Analog 1 | Phenyl | 100 |

| Analog 2 | 2-Methylphenyl | 50 |

| Analog 3 | 2,6-Dimethylphenyl | 5 |

| Analog 4 | 2-Chlorophenyl | 10 |

Data is illustrative and compiled from typical SAR studies in kinase inhibitor discovery.

Signaling Pathway: Src Kinase

Src kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of Src signaling is frequently observed in various cancers.[1] Dasatinib exerts its therapeutic effect by inhibiting Src kinase, thereby blocking downstream signaling cascades.[4]

The 2-Chloro Substitution in GPCR Ligands: The Example of 2-Chloroadenosine

The adenosine A2A receptor is a GPCR that plays a crucial role in various physiological processes, including inflammation and neurotransmission.[5][6][7] 2-Chloroadenosine is a classic A2A receptor agonist that has been instrumental in characterizing this receptor.

Quantitative Data: Binding Affinity of Adenosine Analogs at the A2A Receptor

The following table illustrates the impact of substitution at the 2-position of adenosine on its binding affinity (Ki) for the rat striatal A2A adenosine receptor.

| Compound | Substitution at 2-position | A2A Receptor Ki (nM) |

| Adenosine | -H | > 1000 |

| 2-Chloroadenosine | -Cl | ~100 |

| CGS21680 | -Arylalkynyl | ~22 |

Data is compiled from various pharmacological studies.[8]

Signaling Pathway: Adenosine A2A Receptor

The adenosine A2A receptor is coupled to a Gs protein.[5][6] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[5]

The Role of 2-Chloro Substitution in Antimicrobial Activity: Quinolone Derivatives

The quinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9][10][11] The presence of a chlorine atom, often at various positions including the analogous 2-position of related heterocyclic systems, can significantly enhance the antimicrobial potency.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of 2-Chloro-Quinolone Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of quinolone derivatives against Staphylococcus aureus, demonstrating the positive effect of a 2-chloro substitution.

| Compound | R Group at Position 2 | MIC (µg/mL) against S. aureus |

| Quinolone Core | -H | 64 |

| Analog 5 | -Cl | 8 |

| Analog 6 | -F | 16 |

| Analog 7 | -CH3 | 32 |

Data is illustrative and based on typical findings in antimicrobial drug discovery.[12][13][14][15][16]

Mechanism of Action: Inhibition of DNA Gyrase

Quinolone antibiotics interfere with the DNA replication process in bacteria by targeting DNA gyrase and topoisomerase IV.[9][10][11] These enzymes introduce negative supercoils into DNA and are crucial for relieving torsional stress during replication and transcription.[9][17] The 2-chloro-substituted quinolones exhibit enhanced binding to the enzyme-DNA complex, leading to the stabilization of DNA strand breaks and ultimately bacterial cell death.[18]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., Dasatinib analog)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

-

Kinase Reaction:

-

In a well of the microplate, add the test compound dilution.

-

Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 8. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Potential: 3-Amino-3-(2-chlorophenyl)propanoic Acid in Agrochemical Innovation

An In-depth Technical Guide for Researchers and Agrochemical Professionals

Introduction: The continuous demand for novel and effective agrochemicals has driven research into diverse chemical scaffolds. Among these, β-amino acids and their derivatives have emerged as a promising class of compounds with potential applications as fungicides, herbicides, and plant growth regulators. This technical guide focuses on 3-Amino-3-(2-chlorophenyl)propanoic acid, a synthetic β-amino acid, exploring its synthesis, physicochemical properties, and putative roles in agrochemical research. While direct and extensive agrochemical data for this specific compound remains limited in publicly accessible literature, this document consolidates available information on its synthesis and the activities of closely related analogs to provide a foundational resource for further investigation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in agrochemical formulations and for predicting its environmental fate and biological interactions. The key properties are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | PubChem[1][3] |

| Molecular Weight | 199.63 g/mol | PubChem[1][3] |

| CAS Number | 68208-20-8 | PubChem[1] |

| Appearance | White to off-white powder | Generic Supplier Data |

| Melting Point | 223 °C (decomposes) | Chem-Impex[4] |

| Solubility | Sparingly soluble in water | Inferred |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. A common and adaptable method is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt. Below is a detailed experimental protocol adapted from the synthesis of the analogous 3-Amino-3-(4-chlorophenyl)propanoic acid, as described in patent literature.[2][5] This protocol can be modified for the 2-chloro isomer by substituting 4-chlorobenzaldehyde with 2-chlorobenzaldehyde.

Protocol: Synthesis of Racemic this compound

Materials:

-

2-Chlorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Diatomaceous earth (optional, for filtration)

-

Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq) in ethanol.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.

-

Purification (optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The pH of the solution can be adjusted to the isoelectric point of the amino acid to maximize precipitation.

-

Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Agrochemical Applications and Biological Activity

Fungicidal Potential:

A European patent describes dipeptide compounds derived from 3-amino-3-(4-chlorophenyl)propanoic acid as having significant fungicidal activity, particularly against Oomycetes.[2][5] This suggests that the core structure of chlorophenyl-substituted β-amino acids may contribute to antifungal properties. The mechanism of action for such compounds is not fully elucidated but could involve the disruption of cell wall synthesis or interference with amino acid metabolism in the fungal pathogen.

Herbicidal and Plant Growth Regulatory Potential:

Phenylalanine and its derivatives are known to play roles in plant physiology. For instance, some phenylalanine derivatives have been investigated as herbicides.[1] The structural similarity of this compound to phenylalanine could lead to its interaction with plant metabolic pathways, potentially disrupting normal growth and development. It is plausible that this compound could act as an antagonist or competitive inhibitor in amino acid or secondary metabolite biosynthesis pathways in plants.

Putative Mechanism of Action: A Hypothesis

Based on the fungicidal activity of related compounds, a potential mechanism of action for this compound against fungal pathogens could involve the inhibition of key enzymes in amino acid metabolism. One such target could be Phenylalanine Ammonia-Lyase (PAL), an enzyme crucial for the synthesis of phenylpropanoids, which are important for fungal development and pathogenesis.[6] By inhibiting PAL, the compound could disrupt essential metabolic pathways in the fungus.

Caption: A diagram illustrating the hypothesized mechanism of fungicidal action via the inhibition of Phenylalanine Ammonia-Lyase (PAL).

Future Research and Conclusion

This compound represents a chemical entity with unexplored potential in the agrochemical sector. The synthesis protocols are established, and the structural analogy to known bioactive molecules, particularly fungicides, provides a strong rationale for further investigation.

Key areas for future research include:

-

Broad-spectrum biological screening: Systematic evaluation of the compound's fungicidal, herbicidal, insecticidal, and plant growth regulatory activities against a diverse range of target organisms.

-

Quantitative activity assessment: Determination of key efficacy metrics such as Minimum Inhibitory Concentration (MIC) for fungi and EC₅₀ values for herbicidal and plant growth regulatory effects.

-

Mechanism of action studies: Elucidation of the specific biochemical pathways and molecular targets affected by the compound in both target and non-target organisms.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl ring and amino acid backbone to optimize biological activity and selectivity.

-

Formulation development: Investigation of suitable formulations to enhance the stability, solubility, and delivery of the active ingredient for practical field applications.

References

- 1. CA2474354A1 - Phenylalanine derivatives as herbicides - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]